N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide
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Overview
Description
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide typically involves the reaction of N,N-dimethylacrylamide with 1-methyl-4-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated products, and substituted pyrazole derivatives .
Scientific Research Applications
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-1H-pyrazole: Known for its energetic properties and used in the synthesis of high-energy materials.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A compound with similar structural features and applications in energetic materials.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Used in various synthetic applications and has similar reactivity.
Uniqueness
N,N-Dimethyl-3-(1-methyl-4-nitro-1H-pyrazol-3-yl)acrylamide is unique due to its combination of the dimethylacrylamide moiety with the nitropyrazole ring. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N4O3 |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-3-(1-methyl-4-nitropyrazol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C9H12N4O3/c1-11(2)9(14)5-4-7-8(13(15)16)6-12(3)10-7/h4-6H,1-3H3/b5-4+ |
InChI Key |
RYUFCXYAHBTFPU-SNAWJCMRSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)/C=C/C(=O)N(C)C)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C=CC(=O)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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